molecular formula C18H17ClN4O B2378710 1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904816-60-0

1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2378710
CAS RN: 904816-60-0
M. Wt: 340.81
InChI Key: FQDLHKXDCVGFND-UHFFFAOYSA-N
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Description

1-(2-chloro-5-methylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as CMNT, is a compound that has gained attention in the scientific community due to its potential applications in various fields. CMNT is a triazole-based compound that has been synthesized using various methods, and it has been found to exhibit significant biological activity. In

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of triazole derivatives is in the development of antimicrobial agents. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. Compounds exhibiting moderate to good activities have been identified, highlighting the potential of these derivatives in treating microbial infections. For instance, certain 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrated potent antibacterial effects against Staphylococcus aureus, while others were active against the pathogenic yeast Candida albicans, indicating selective action and minimal impact on human cell viability (Pokhodylo et al., 2021).

Corrosion Inhibition

Another significant application area is the use of triazole derivatives as corrosion inhibitors. Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated very good inhibition efficiency for mild steel corrosion in acidic media, with inhibition efficiencies up to 99% in hydrochloric acid and 80% in sulfuric acid. This efficiency highlights the potential of triazole derivatives in protecting metals from corrosion, which is vital in industrial applications (Lagrenée et al., 2002).

Chemical Synthesis and Properties

The chemical synthesis and properties of triazole derivatives also constitute a crucial area of research. Studies have explored various synthetic routes, transformations, and the physicochemical properties of these compounds. For example, research into the synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides and the exploration of ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines and hydrazines provide insights into the versatility and reactivity of triazole compounds. These studies contribute to the understanding of triazole chemistry and open new pathways for the development of triazole-based pharmaceuticals and other applications (Naik et al., 1974), (L'abbé et al., 1991).

properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-5-4-6-14(9-11)20-18(24)17-13(3)23(22-21-17)16-10-12(2)7-8-15(16)19/h4-10H,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDLHKXDCVGFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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